Product packaging for Iron;nickel;oxotungsten(Cat. No.:CAS No. 790237-48-8)

Iron;nickel;oxotungsten

Cat. No.: B14226805
CAS No.: 790237-48-8
M. Wt: 314.38 g/mol
InChI Key: GKKBKHUPZFXRLI-UHFFFAOYSA-N
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Description

Contextual Significance of Polymetallic Oxo-Compounds in Catalysis and Energy

Polymetallic oxo-compounds, which are molecular or extended structures containing multiple different metal atoms linked by oxygen atoms, are at the forefront of catalysis and energy research. core.ac.uk Their unique electronic and structural properties, arising from the interplay of different metal centers, make them highly effective in a variety of applications. These materials are particularly vital for processes such as electrochemical water splitting, which is essential for producing green hydrogen, and for the catalytic degradation of environmental pollutants. acs.orgniigata-u.ac.jp

The performance of these materials in energy conversion and storage is a key area of investigation. refractorymetal.org For instance, metal-oxo clusters are explored for their ability to facilitate photocatalytic water splitting and carbon dioxide reduction, addressing both energy crises and environmental concerns. samaterials.com The precise structure of these clusters allows for a detailed understanding of structure-activity relationships, which is crucial for designing more efficient catalysts. samaterials.com

Rationale for Synergistic Integration of Iron, Nickel, and Oxotungsten (B8612460) Moieties

The combination of iron, nickel, and tungsten within a single oxide material is a strategic approach to catalyst design. This integration is based on the principle of synergy, where the combined effect of the elements is greater than the sum of their individual contributions.

Iron-Nickel Synergy: Mixed iron-nickel oxides are renowned as leading non-precious metal catalysts for the oxygen evolution reaction (OER) in alkaline conditions, a critical step in water electrolysis. lehigh.edu The presence of iron in a nickel oxide matrix is known to significantly enhance catalytic activity. lehigh.edu Studies have shown that the interaction between Ni and Fe creates highly active catalytic sites. mdpi.com

The integration of these three elements in an oxotungsten framework, therefore, aims to create a multifunctional material with enhanced catalytic efficiency, stability, and optimized electronic properties for advanced energy applications. researchgate.net

Current Research Landscape and Foundational Studies on Iron;Nickel;Oxotungsten Systems

While research into binary systems like nickel-iron oxides and nickel tungstate (B81510) is well-established, studies focusing specifically on the ternary "this compound" compound are more recent and represent a frontier in materials chemistry. lehigh.eduwikipedia.org

A notable study in this area involves the synthesis of an amorphous FeNiWOx film on a nickel foam substrate. researchgate.net This material has demonstrated exceptional performance as a catalyst for the electrochemical oxidation of water, exhibiting a low overpotential of 167 mV at a current density of 10 mA cm⁻², highlighting its potential for efficient energy conversion. researchgate.net The synthesis method for this promising catalyst involved a concise process of dipping the nickel foam into a solution containing the metal salts, followed by an annealing process. researchgate.net

Foundational work on related compounds provides a basis for understanding the FeNiWOx system. For example, studies on nickel tungstate (NiWO₄) detail its synthesis through various methods and its applications in photocatalysis and electrochemical sensing. espublisher.com Similarly, extensive research on Fe-Ni oxide electrocatalysts has identified optimal compositions for peak catalytic activity, often around a 10% iron content. lehigh.edu These foundational studies on binary compounds are instrumental in guiding the rational design and understanding of the more complex ternary this compound systems.

Data on Related Compounds and Catalytic Performance

To contextualize the potential of this compound, it is useful to examine data from related binary and ternary oxide systems.

Table 1: Synthesis Methods for Related Metal Oxide Nanoparticles

Compound Synthesis Method Precursors Key Features
Nickel Tungstate (NiWO₄) Sucrose-Nitrate Decomposition Nickel nitrate (B79036), Tungsten metal powder, Sucrose Simple and efficient method for producing nanoparticles. espublisher.com
Nickel Tungstate (NiWO₄) Direct Precipitation Nickel chloride, Sodium tungstate Economical and straightforward synthesis route.
Iron-Nickel Oxides Thermal-assisted synthesis from Prussian Blue Analog K₄Fe(CN)₆·3H₂O, Ni(CH₃COO)₂·4H₂O Produces porous metal oxides with co-existing NiFe₂O₄ and NiO phases. wikipedia.org
Iron-Nickel Oxides Evaporation Induced Self-Assembly Metal nitrates Allows for controlled synthesis of mixed oxides with varying Fe content. lehigh.edu

| FeNiWOx Film | Dip-coating and Annealing | Metal salts in methanol/1-methyl imidazole (B134444) solution | A concise method to create a highly active and robust amorphous film on a substrate. researchgate.net |

Table 2: Electrocatalytic Performance for Oxygen Evolution Reaction (OER)

Catalyst Synthesis Method Overpotential @ 10 mA/cm² Key Finding
FeNiWOx Film Dip-coating and Annealing 167 mV Demonstrates high efficiency and robustness for water oxidation. researchgate.net
Ni-Fe Oxides (10% Fe) Evaporation Induced Self-Assembly ~360 mV Peak activity observed at approximately 10% iron content. lehigh.edu
Ni-Fe-Co Oxides One-step synthesis on Ni-plated Fe 300 mV Exhibits competitive current densities and long-term stability. americanelements.com

| Ni₂Fe-O | Pyrolysis of Prussian Blue Analog | 370 mV | Porous structure with co-existing NiO and NiFe₂O₄ enhances performance. wikipedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeNiOW B14226805 Iron;nickel;oxotungsten CAS No. 790237-48-8

Properties

CAS No.

790237-48-8

Molecular Formula

FeNiOW

Molecular Weight

314.38 g/mol

IUPAC Name

iron;nickel;oxotungsten

InChI

InChI=1S/Fe.Ni.O.W

InChI Key

GKKBKHUPZFXRLI-UHFFFAOYSA-N

Canonical SMILES

O=[W].[Fe].[Ni]

Origin of Product

United States

Synthetic Methodologies for Iron;nickel;oxotungsten Compounds

Solution-Phase Synthesis Approaches

Solution-phase methods are widely employed for the synthesis of iron-nickel-oxotungsten compounds due to their ability to yield materials with controlled morphology, composition, and crystallinity at relatively low temperatures.

Hydrothermal and Solvothermal Techniques for Controlled Crystallization

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline iron-nickel-oxotungsten materials. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, such as an autoclave. This approach allows for precise control over the crystallization process, leading to the formation of well-defined nanostructures.

For instance, nickel tungstate (B81510) (NiWO4) nanoparticles have been successfully synthesized using a hydrothermal method by reacting nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and sodium tungstate dihydrate (Na₂WO₄·2H₂O). acs.orgmdpi.com The process typically involves dissolving the precursors in deionized water, mixing them, and then heating the solution in a Teflon-lined stainless-steel autoclave at temperatures around 180°C for several hours. acs.orgmdpi.com The resulting precipitate is then washed and dried to obtain the final product. The use of an alkaline environment (pH 10–12) can promote the formation of well-crystallized nanoparticles. Similarly, bimetallic nickel-cobalt (B8461503) tungstate (Ni-CoWO4) nanostructures have also been prepared via a hydrothermal route, demonstrating the versatility of this method for creating complex oxide materials. mdpi.com

Key parameters that can be adjusted to control the final product's characteristics include:

Temperature and Time: These factors influence the crystal growth rate and the final particle size.

pH of the Solution: The pH can affect the solubility of precursors and the morphology of the resulting product.

Precursor Concentration: The concentration of reactants can impact the nucleation and growth kinetics.

Mineralizers and Surfactants: These additives can be used to control the crystal habit and prevent particle agglomeration. mdpi.com

Co-precipitation and Self-Assembly Strategies for Mixed Hydroxides

Co-precipitation is a straightforward and effective method for synthesizing precursors of iron-nickel-oxotungsten compounds, often in the form of mixed hydroxides. This technique involves the simultaneous precipitation of multiple metal ions from a solution by adding a precipitating agent. The resulting precipitate is a homogeneous mixture of the metal hydroxides, which can then be converted to the desired oxide form through calcination.

A common approach involves dissolving salts of iron, nickel, and tungsten (e.g., nitrates or sulfates) in a suitable solvent. refractorymetal.org A precipitating agent, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, is then added to the solution, causing the metal ions to precipitate out as hydroxides. researchgate.net The use of a chelating agent, like ammonia, can help to control the precipitation rates of the different metal ions, which is crucial due to their varying solubility products. researchgate.net This control helps in achieving a uniform distribution of the elements within the precursor material.

For example, to prepare tungsten-nickel-iron composite powder, a chemical co-precipitation reaction can be initiated by adding ferric nitrate and nickel nitrate to a solution containing ammonium tungstate, followed by heating and the addition of concentrated nitric acid. refractorymetal.org The resulting precipitate is then dried and calcined to form a composite oxide powder, which is subsequently reduced to obtain the final metallic powder. refractorymetal.org

Self-assembly is another strategy that can be employed, where the constituent molecules or nanoparticles spontaneously organize into ordered structures. This can be guided by factors such as pH, temperature, and the presence of surfactants or templates.

Electrochemical Deposition and Electroplating Techniques

Electrochemical deposition and electroplating are powerful techniques for producing iron-nickel-tungsten alloy coatings and films. nist.govudhtu.edu.ua These methods involve the reduction of metal ions from an electrolyte solution onto a conductive substrate by applying an electric current. Tungsten itself cannot be deposited from aqueous solutions, but it can be co-deposited with iron-group metals like iron and nickel, a phenomenon known as induced co-deposition. iust.ac.irfrontiersin.org

The composition and properties of the electrodeposited alloy are highly dependent on several parameters:

Bath Composition: The electrolyte bath typically contains salts of nickel (e.g., nickel sulfate), iron (e.g., ferrous sulfate), and tungsten (e.g., sodium tungstate), along with complexing agents like citrate (B86180) or ammonia. udhtu.edu.uaresearchgate.net The presence of citrate ions is often necessary for the formation of ternary complexes containing (Ni/Fe)-tungstate-citrate, which facilitates tungsten deposition. iust.ac.ir

pH: The pH of the plating bath significantly influences the composition of the alloy. For Ni-Fe-W alloys, a pH range of 5–10 is generally suitable. udhtu.edu.ua For instance, higher tungsten content has been observed at a pH of 8. udhtu.edu.ua

Current Density: The applied current density affects the deposition rate and the composition of the alloy. An increase in current density can lead to an increase in the tungsten content in the deposit. udhtu.edu.uaresearchgate.net

Temperature: The temperature of the electrolyte bath can influence ion mobility and deposition kinetics. iust.ac.ir

The resulting electrodeposits are often smooth, hard, and can exhibit nanocrystalline or amorphous structures depending on the deposition conditions. nist.govresearchgate.net For example, Ni-Fe-W alloys prepared at low current densities tend to have a nanocrystalline structure, while those prepared at high current densities are often amorphous. researchgate.net

Table 1: Parameters for Electrochemical Deposition of Ni-Fe-W Alloys udhtu.edu.ua
ParameterRangeEffect on Deposit
pH3 - 10Tungsten and nickel content increase with pH up to 8, while iron content decreases.
Current Density (A dm⁻²)1.0 - 6.0Tungsten content in the alloy increases with increasing current density.

Template-Assisted and Soft Chemistry Routes for Nanostructured Materials

Template-assisted synthesis provides a powerful means to control the morphology and create nanostructured iron-nickel-oxotungsten materials with high precision. This approach utilizes a pre-existing template with a defined structure, such as porous membranes or self-assembled surfactant micelles, to direct the formation of the desired material. After synthesis, the template is typically removed, leaving behind a nanostructured replica.

Soft chemistry routes encompass a range of low-temperature synthesis methods that utilize wet-chemical techniques to produce solid materials. These methods, including sol-gel processes and the use of structure-directing agents, offer excellent control over the composition, structure, and texture of the final product. For instance, the use of surfactants can help in creating mesoporous materials with high surface areas.

While specific examples for "iron-nickel-oxotungsten" are not prevalent in the provided search results, the principles of these methods are widely applicable to the synthesis of mixed-metal oxides. For example, template synthesis has been used for preparing 3d transition metal tungstates. e4journal.com

Ligand-Templated Synthesis of Specific Oxotungsten (B8612460) Complexes

The synthesis of specific iron-nickel-oxotungsten complexes with well-defined molecular structures can be achieved through ligand-templated synthesis. In this approach, organic ligands play a crucial role in directing the assembly of metal ions into discrete clusters with specific geometries and nuclearities. These ligands bind to the metal centers, controlling their coordination environment and facilitating the formation of complex heterometallic structures.

Biomimetic cluster synthesis often employs self-assembly from simple mononuclear metal precursors and ligand reagents. nih.gov For example, heterometallic cubane-type clusters with [MFe₃S₄] cores have been prepared using this strategy. nih.gov The synthesis of heterometallic trinuclear oxo-centered clusters has also been demonstrated, where a triangular arrangement of metal ions is bridged by a central oxygen atom. rsc.org These methods can potentially be adapted for the synthesis of iron-nickel-oxotungsten clusters by carefully selecting the appropriate metal precursors and ligand systems. The electronic properties of the ligands can be tuned to control the morphology of the resulting nanocrystals. rsc.org

Solid-State and High-Temperature Fabrication Routes

Solid-state synthesis methods, often involving high temperatures, are traditional and effective routes for preparing bulk quantities of iron-nickel-oxotungsten compounds. These methods typically involve the direct reaction of solid precursors at elevated temperatures.

A convenient solid-state metathetic synthesis has been developed for the preparation of metal tungstates (MWO₄), including iron tungstate and nickel tungstate. e4journal.comjournalirjpac.com This method involves grinding stoichiometric quantities of the reactant precursors, such as sodium tungstate (Na₂WO₄) and the respective metal chlorides (e.g., FeCl₂ or NiCl₂), followed by heat treatment. e4journal.comjournalirjpac.com For instance, a mixture of FeCl₂ and Na₂WO₄ can be ground and then heated at 400°C for 4 hours to produce phase-pure iron tungstate after washing away the sodium chloride byproduct. e4journal.com This low-temperature solid-state method is less cumbersome than many solution-based techniques. e4journal.com

Another approach involves the calcination of co-precipitated precursors. For example, a composite oxide powder of tungsten, nickel, and iron can be obtained by calcining the precipitate formed from a chemical co-precipitation reaction. refractorymetal.org This powder can then be further processed at high temperatures, such as through sintering, to produce the final alloy. refractorymetal.org The interaction of nickel and tungsten precursors during impregnation, drying, and calcination can lead to the formation of mixed nickel and tungsten oxides (NiO, WO₃) and nickel tungstate (NiWO₄). mdpi.com

Controlled Annealing and Sintering Processes for Oxide Formation

Controlled annealing and sintering are fundamental thermal treatment processes in powder metallurgy and materials science used to produce dense, coherent solids from powdered precursors. researchgate.netlinde.com These high-temperature methods are crucial for the formation of crystalline iron-nickel-oxotungsten oxides, as they facilitate atomic diffusion, leading to particle bonding, densification, and the development of the desired crystallographic phases. linde.comnickelinstitute.org

The process typically begins with the intimate mixing of precursor powders, which can be elemental metals (Fe, Ni, W) or their respective oxides and salts. dierk-raabe.com This mixture is then compacted into a "green body" and heated in a controlled-atmosphere furnace. linde.com The key parameters that govern the final properties of the oxide are the annealing temperature, duration, heating and cooling rates, and the furnace atmosphere. mdpi.com For instance, sintering is often performed at temperatures below the melting point of the primary constituent, tungsten, but high enough to promote diffusion and bond formation. researchgate.netlinde.com The atmosphere is critical to prevent unwanted oxidation or to facilitate specific redox reactions; hydrogen atmospheres are often used to reduce precursor oxides to form metallic alloys or to control the oxygen stoichiometry in the final oxide product. linde.comdierk-raabe.commdpi.com

Research has shown that varying these parameters can significantly alter the resulting material. For example, the calcination of nickel-iron bimetallic precursors at different temperatures (e.g., 500 °C, 700 °C, and 900 °C) yields oxides with varying empirical formulas and, consequently, different properties. researchgate.net Similarly, the sintering temperature for Fe-Ni nanoparticles has been shown to directly influence the final density and hardness of the resulting alloy. mdpi.com In the context of W-Ni-Fe systems, sintering aims to create a dense alloy with a uniform microstructure, which can then be subjected to further heat treatments to optimize strength and toughness. The objective is to achieve good densification at lower temperatures and faster rates, with modern techniques like microwave and spark plasma sintering showing significant promise. researchgate.net

Table 1: Parameters in Controlled Annealing and Sintering of Fe-Ni-W Based Materials

Precursor Materials Sintering/Annealing Temperature Atmosphere Key Findings Reference
Fe-Ni Nanoparticles 600 - 900 °C Hydrogen Density and hardness are dependent on sintering temperature and compaction pressure. mdpi.com
Nickel and Iron Oxide Nanoparticles (1:1 molar ratio) 500 - 900 °C Not specified The empirical formula of the resulting bimetallic oxide changes with temperature. researchgate.net
W-Ni-Fe Powder Alloys 1250 - 1320 °C (High Temp Sintering) Controlled Double pressing and sintering can achieve high densities of 7.3-7.5 g/cm³. nickelinstitute.org

Mechanochemical Synthesis for Homogeneous Precursors

Mechanochemical synthesis is a solvent-free, solid-state technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions and structural changes in materials. acs.org This method has emerged as a powerful tool for preparing homogeneous precursors for complex oxides by intimately mixing reactants at the nanoscale. acs.org The high-energy collisions between milling balls and the powder mixture generate localized high pressure and temperature, which can break chemical bonds, increase surface area, and create defects, thereby enhancing solid-state reactivity. acs.orgacs.org

In the synthesis of iron-nickel-oxotungsten compounds, mechanochemistry can be employed to blend precursor materials like iron oxides (e.g., Fe₂O₃), nickel oxide (NiO), and tungsten oxide (WO₃) or their respective salts. dierk-raabe.comacs.org This process ensures a highly uniform distribution of the constituent elements, which is often difficult to achieve with conventional solid-state mixing or wet chemical methods. The resulting homogeneous precursor powder is highly reactive, which can lower the temperature and time required for subsequent annealing or sintering steps to form the final crystalline oxide phase. chimicatechnoacta.ru

The application of mechanochemistry is not limited to simple mixing; it can directly drive the formation of complex compounds and composites. acs.orgrsc.org For example, it has been used to synthesize various metal-organic frameworks (MOFs) and inorganic complexes that are inaccessible through traditional solution-based methods. acs.orgrsc.org This approach offers a scalable and cost-effective route for fabricating multifunctional composites, where the synergistic mechanochemical coupling between components leads to enhanced properties. acs.org

Rapid Quenching Techniques for Amorphous Structures

Rapid quenching involves cooling a material from a high temperature (often from a molten state) at an extremely fast rate to suppress the nucleation and growth of crystalline phases. haynesintl.com This technique is instrumental in producing materials with amorphous (glassy) or metastable nanocrystalline structures. haynesintl.comtandfonline.com By "freezing" the high-temperature atomic arrangement, quenching can lock in unique structural and electronic properties that are not present in the thermodynamically stable crystalline counterparts. haynesintl.comtandfonline.com

For iron-nickel-oxotungsten systems, rapid quenching can be applied to a melt of the constituent oxides to form an amorphous solid. The process requires cooling rates that are fast enough to prevent the atoms from organizing into an ordered crystal lattice. tandfonline.com Various quenching methods can be employed, including immersing the heated material in a cooling medium like water, oil, or even cryogenic liquids such as liquid argon or nitrogen. tandfonline.comwordpress.com The choice of quenchant and method (e.g., full immersion vs. spray quenching) allows for control over the cooling rate. wordpress.com For instance, water quenching provides very rapid cooling, while oil quenching offers a slower, more controlled rate. wordpress.com

The resulting amorphous structure is characterized by a lack of long-range atomic order. This can lead to enhanced properties such as increased hardness and strength in certain alloys. In the context of oxides, it can create a high density of active sites and unique electronic properties. Research on molten salts has demonstrated that extremely rapid quenching can preserve structural information relevant to the high-temperature liquid phase, highlighting the technique's potential for capturing novel material states. tandfonline.com The cooling rate is a critical parameter; for some nickel-based alloys, the time between removal from the furnace and the start of the quench must be minimized to prevent the formation of undesirable secondary phases. haynesintl.com

Table 2: Overview of Rapid Quenching Techniques and Their Effects

Quenching Technique Cooling Medium Typical Cooling Rate Key Outcome/Application Reference
Water Quenching Water Very Rapid Achieves high hardness; used for thick sections requiring uniform cooling. wordpress.com
Oil Quenching Mineral Oil Intermediate Minimizes distortion and cracking risk compared to water. wordpress.com
Cryogenic Quenching Liquid Argon/Nitrogen Extremely Rapid (~200°C/s or higher) Preserves high-temperature molten phase structure; creates unique microstructures. tandfonline.comwordpress.com

Green Chemistry Principles in the Synthesis of Iron;Nickel;Oxotungsten

The integration of green chemistry principles into the synthesis of advanced materials like iron-nickel-oxotungsten is essential for developing sustainable and environmentally benign technologies. ajgreenchem.comsamipubco.com This approach focuses on reducing or eliminating the use and generation of hazardous substances by employing eco-friendly solvents, energy-efficient processes, and renewable precursors. ajgreenchem.com

Several green synthetic routes have been explored for producing metal oxide nanoparticles and composites. Hydrothermal and solvothermal methods, for example, use water or other relatively benign solvents in a closed system at elevated temperature and pressure. These techniques can produce highly crystalline nanomaterials, such as iron-vanadium co-doped tungsten oxide, with controlled morphology. rsc.org A facile and scalable water bath reaction has also been used to directly grow tungsten-doped nickel-iron layered double hydroxides on a substrate, showcasing a simple and efficient green method. rsc.org

Microwave-assisted synthesis is another energy-efficient technique that significantly reduces reaction times compared to conventional heating. researchgate.net The rapid, uniform heating provided by microwaves can lead to the quick formation of nanoparticles, as demonstrated in the synthesis of Ni-Fe bimetallic oxides. researchgate.net Furthermore, the use of biological entities like bacteria or fungi (biogenic synthesis) or plant-based reducing agents offers a cost-effective and eco-friendly alternative to traditional chemical methods for producing nanoparticles. ajgreenchem.com

A significant advancement in green metallurgy involves using hydrogen as a reductant to directly convert metal oxides into alloys, completely avoiding the CO₂ emissions associated with traditional fossil fuel-based methods. dierk-raabe.com This "one-step oxides to bulk alloy" approach merges metal extraction and alloying at temperatures far below the melting point, representing a paradigm shift in sustainable alloy production. dierk-raabe.com Applying such principles to the synthesis of iron-nickel-oxotungsten could dramatically reduce the environmental footprint of its production.

Advanced Structural Characterization of Iron;nickel;oxotungsten Compounds

Spectroscopic Analysis of Local Coordination Environments and Electronic States

Spectroscopy offers a powerful lens to probe the local atomic and electronic structure of materials. By examining the interaction of electromagnetic radiation with the constituent atoms, detailed information about oxidation states, coordination geometry, and bonding can be obtained.

X-ray Absorption Spectroscopy (XAS) for Oxidation States and Local Atomic Structure

X-ray Absorption Spectroscopy (XAS) is a highly effective technique for determining the oxidation states and local atomic structure of each elemental component in iron-nickel-oxotungsten compounds. uu.nljetir.org The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). iucr.orgarxiv.orgresearchgate.net

The XANES region, which is close to the absorption edge, provides information on the oxidation state and coordination geometry of the absorbing atom. arxiv.org For instance, in mixed metal tungstates, the precise energy of the absorption edge for iron, nickel, and tungsten can be correlated with their respective valence states, typically Fe²⁺/Fe³⁺, Ni²⁺, and W⁶⁺. cdmf.org.brresearchgate.net Time-resolved XANES studies on bimetallic iron-nickel oxides have successfully captured the kinetics of Ni²⁺/Ni³⁺/Ni⁴⁺ oxidation state changes during electrochemical processes. osti.gov

The EXAFS region, extending several hundred electron volts beyond the edge, contains information about the local atomic environment of the absorbing atom. researchgate.net Analysis of the EXAFS oscillations can yield precise data on the bond distances and coordination numbers of the metal atoms. osti.gov For example, in wolframite-type structures, both the transition metal (Fe, Ni) and tungsten atoms are octahedrally coordinated to six oxygen atoms, forming [MO₆] and [WO₆] clusters. cdmf.org.brresearchgate.net EXAFS can confirm these coordination environments and provide metal-oxygen bond lengths with high accuracy. jetir.org

Table 1: Representative XAS Data for Metal Oxides
Element EdgeTechniqueInformation YieldedTypical Finding in Iron-Nickel-Oxotungsten Systems
Fe K-edgeXANESOxidation state (Fe²⁺ vs. Fe³⁺)Presence of both Fe²⁺ and Fe³⁺ states depending on synthesis conditions. nih.gov
Ni K-edgeXANESOxidation state (primarily Ni²⁺)Confirmation of Ni²⁺ as the dominant oxidation state. researchgate.net
W L₃-edgeXANESOxidation state (typically W⁶⁺)Confirmation of W⁶⁺ in the tungstate (B81510) framework. jetir.org
Fe, Ni, W K/L-edgesEXAFSBond distances, coordination numbersDetermination of M-O and M-M bond lengths within the [MO₆] and [WO₆] octahedra. osti.gov

Resonant Valence Photoelectron Spectroscopy (resPES) for Electronic Configuration

Resonant Valence Photoelectron Spectroscopy (resPES) is a powerful technique for probing the element-specific electronic states in complex materials. researchgate.netarxiv.org This method involves tuning the incident photon energy to a core-level absorption edge (e.g., Fe 2p or Ni 2p), which leads to a resonant enhancement of valence band photoemission features associated with that element. researchgate.net This enhancement allows for the deconvolution of the valence band electronic structure, which is often a complex mixture of overlapping states from iron, nickel, tungsten, and oxygen.

For iron oxides, resPES has been successfully employed to distinguish and quantify the contributions of Fe²⁺ and Fe³⁺ states to the valence band. researchgate.netarxiv.org By analyzing the resonant enhancement at the respective Fe 2p absorption energies, a quantitative ratio of Fe²⁺ to Fe³⁺ can be determined, which is often challenging with conventional XPS due to peak overlap. researchgate.netarxiv.org In the context of iron-nickel-oxotungsten compounds, resPES can provide direct experimental evidence of the electronic configuration of both iron and nickel, revealing details about d-orbital occupancy and hybridization with oxygen p-orbitals. aps.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the atoms within the top 1-10 nanometers of a material's surface. thermofisher.comnih.gov This makes it particularly valuable for studying the surface properties of catalysts and other functional materials. researchgate.net

In the analysis of iron-nickel-oxotungsten compounds, XPS survey scans first identify the presence of Fe, Ni, W, and O. researchgate.net High-resolution scans of the specific core level peaks (e.g., Fe 2p, Ni 2p, W 4f, and O 1s) provide detailed information about their oxidation states. researchgate.netresearchgate.net For example, the binding energy and shape of the Ni 2p peak can confirm the presence of Ni²⁺, while the W 4f spectrum typically shows a doublet characteristic of W⁶⁺ in a tungstate environment. researchgate.net The Fe 2p region can be more complex, often requiring deconvolution to separate contributions from Fe²⁺ and Fe³⁺ states. nih.gov

Table 2: Typical XPS Binding Energies for Nickel Tungstate (NiWO₄)
Core LevelBinding Energy (eV)Spin-Orbit ComponentAttributed State
Ni 2p~856.12p₃/₂Ni²⁺ in NiWO₄ researchgate.net
Ni 2p~873.82p₁/₂Ni²⁺ in NiWO₄ researchgate.net
W 4f~35.54f₇/₂W⁶⁺ in NiWO₄
W 4f~37.64f₅/₂W⁶⁺ in NiWO₄
O 1s~530.5-Lattice oxygen in tungstate

Note: Binding energies can vary slightly depending on the specific compound and instrument calibration.

Infrared and Raman Spectroscopy for Identifying Oxo-Ligand Vibrations and Bond Types

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the bonding and structure of molecules and materials by probing their vibrational modes. ksu.edu.saedinst.com These techniques are complementary and are particularly useful for identifying the types of bonds present in iron-nickel-oxotungsten compounds, especially the vibrations associated with the tungsten-oxygen (W-O) framework. researchgate.netd-nb.info

In tungstate compounds, the vibrational spectra are dominated by the stretching and bending modes of the W-O bonds within the [WO₆] octahedra or [WO₄] tetrahedra. researchgate.netresearchgate.net

Raman Spectroscopy : This technique is sensitive to changes in polarizability and is excellent for identifying symmetric stretching modes of metal-oxygen bonds. edinst.com For instance, the symmetric stretching of terminal W=O bonds and bridging W-O-W bonds give rise to characteristic strong Raman bands, typically in the 600-1000 cm⁻¹ region.

Infrared (IR) Spectroscopy : IR is sensitive to changes in the dipole moment during a vibration and is particularly useful for identifying asymmetric stretching modes. ksu.edu.saedinst.com The asymmetric stretching vibrations of W-O bonds also appear in the high-frequency region of the IR spectrum.

The positions and number of these vibrational bands are highly sensitive to the coordination geometry and connectivity of the tungstate polyhedra, allowing for differentiation between structures like wolframite (B13744602) and scheelite. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for Tungstate Compounds
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic TechniqueBond Type
Symmetric W-O Stretch800 - 1000RamanTerminal W=O or W-O-W bridge researchgate.net
Asymmetric W-O Stretch700 - 950IR, RamanTerminal W=O or W-O-W bridge researchgate.net
O-W-O Bending Modes200 - 400IR, RamanInternal vibrations of [WO₆] octahedra
M-O Vibrations (M=Fe, Ni)400 - 600IR, RamanVibrations involving the Fe/Ni cations

Mössbauer Spectroscopy for Iron Oxidation States and Magnetic Interactions

⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that is uniquely sensitive to the local chemical environment of iron atoms. wikipedia.orglibretexts.org It provides precise information on the oxidation state (Fe²⁺ vs. Fe³⁺), spin state (high-spin vs. low-spin), and magnetic interactions of iron nuclei within a material. nih.govmdpi.com

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). nih.gov

Isomer Shift (δ) : This parameter is related to the s-electron density at the nucleus and is highly sensitive to the oxidation state. Fe²⁺ generally exhibits a larger, more positive isomer shift compared to Fe³⁺ due to differences in d-electron shielding. libretexts.org

Quadrupole Splitting (ΔE_Q) : This arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. It provides information about the symmetry of the local coordination environment around the iron atom.

Magnetic Hyperfine Field (B) : In magnetically ordered materials, the spectrum splits into a sextet, from which the internal magnetic field at the iron nucleus can be determined. mdpi.com This is crucial for studying the magnetic properties of iron-nickel-oxotungsten compounds.

By analyzing these parameters, Mössbauer spectroscopy can unambiguously distinguish between Fe²⁺ and Fe³⁺ sites in the crystal lattice and characterize their respective coordination and magnetic states. nih.govnih.gov

Diffraction-Based Structural Elucidation

While spectroscopic methods excel at probing local environments, diffraction techniques are essential for determining the long-range, average crystal structure of materials. rsc.org X-ray diffraction (XRD) is the most common method used for the structural elucidation of crystalline solids like iron-nickel-oxotungsten compounds. researchgate.net

By analyzing the positions and intensities of the diffraction peaks from a powdered sample, one can determine the crystal system, space group, and lattice parameters of the material. chemrxiv.org For many iron-nickel-oxotungsten compounds, such as NiFeW₂O₈, the crystal structure is often of the wolframite type, which has a monoclinic crystal system. cdmf.org.brchemrxiv.org Rietveld refinement of the powder XRD data allows for the precise determination of atomic positions within the unit cell, confirming the arrangement of the [FeO₆], [NiO₆], and [WO₆] octahedra that form the crystal lattice. researchgate.net XRD is also critical for confirming phase purity and estimating crystallite size from peak broadening.

Table 4: Crystallographic Data for Wolframite-Type Tungstates
CompoundCrystal SystemSpace GroupGeneral Structural Features
FeWO₄MonoclinicP2/cChains of edge-sharing [FeO₆] and [WO₆] octahedra. cdmf.org.br
NiWO₄MonoclinicP2/cChains of edge-sharing [NiO₆] and [WO₆] octahedra. researchgate.net
CoWO₄MonoclinicP2/cSimilar wolframite structure. cdmf.org.br

X-ray Diffraction (XRD) for Crystalline Phases and Lattice Parameters

X-ray diffraction (XRD) is a cornerstone technique for identifying the crystalline phases and determining the lattice parameters of iron-nickel-oxotungsten compounds. The diffraction patterns reveal the arrangement of atoms within the material, allowing for phase identification and the study of solid solution formation.

In electrodeposited Ni-Fe-W thin films, XRD patterns have consistently shown the presence of a face-centered cubic (FCC) structure. chalcogen.roresearchgate.net The primary diffraction peaks correspond to the (111), (200), and (220) crystallographic planes. chalcogen.ro The absence of separate peaks for tungsten or iron oxides suggests the formation of a solid solution where tungsten and iron atoms are incorporated into the nickel lattice. chalcogen.ro This FCC structure is analogous to that observed in electrodeposited Ni-Fe and Ni-W alloys. chalcogen.ro

The composition of the alloy significantly influences its structural properties. For instance, as the tungsten content in Fe-W coatings increases, the structure can transform from nanocrystalline to amorphous-like, with the crystallite size decreasing to below 10 nm. researchgate.net The lattice parameter of these FCC alloys is a critical factor, with values around 3.64 Å being reported for certain Ni-Fe-W compositions. chalcogen.ro The incorporation of larger tungsten atoms into the nickel lattice can lead to an expansion of the lattice spacing compared to pure nickel. chalcogen.ro

In some cases, depending on the synthesis conditions, other phases can be present. For example, in catalysts composed of iron and nickel supported on tungsten oxide and zirconia, XRD analysis has identified various crystallographic phases, including monoclinic and tetragonal zirconia, alongside phases related to the active metals. mdpi.com Similarly, coatings produced by plasma electrolytic oxidation may contain amorphous phases of phosphates and tungstates of iron and nickel, or crystalline phases like rutile, tungsten trioxide, and nickel tungstate, depending on the electrolyte composition. mdpi.com

The table below summarizes typical XRD findings for iron-nickel-oxotungsten compounds:

Compound SystemObserved Crystalline PhasesTypical Lattice ReflectionsKey Findings
Electrodeposited Ni-Fe-W filmsFace-Centered Cubic (FCC) solid solution chalcogen.roresearchgate.net(111), (200), (220), (311) chalcogen.roresearchgate.netFormation of a solid solution of W and Fe in Ni. chalcogen.ro Increasing W content can lead to an amorphous structure. researchgate.net
Fe and Fe-Ni on WO₃ + ZrO₂ supportMonoclinic ZrO₂, Tetragonal ZrO₂, Iron/Nickel Oxides mdpi.com2θ ≈ 24°, 28.2°, 31.5°, 34.2°, 35.3°, 40.7° (m-ZrO₂); 50°, 59.4° (t-ZrO₂) mdpi.comPresence of multiple support and active metal phases. mdpi.com
Plasma Electrolytic Oxidation CoatingsAmorphous phosphates and tungstates, Rutile, WO₃, NiWO₄ mdpi.comBroad amorphous halos or distinct crystalline peaks depending on electrolyte. mdpi.comElectrolyte composition dictates the crystallinity and phase composition of the coating. mdpi.com

Electron Diffraction and Crystallography for Nanoscale Structure and Orientation

Electron diffraction, often performed in conjunction with transmission electron microscopy, provides crucial information about the crystallographic structure of individual nanoparticles or nanoscale regions within a larger sample. Selected Area Electron Diffraction (SAED) patterns can reveal the crystallinity and phase of minute areas.

For instance, in NiWO₄ nanoparticles, SAED patterns have confirmed their crystalline nature, with bright diffraction spots that can be indexed to specific crystallographic planes such as (011), (111), (200), and (121) of the monoclinic phase. core.ac.ukacs.org This confirms the well-ordered atomic arrangement within the nanoparticles. In a study of Ni-doped tungsten oxide, the SAED pattern of the nanogranules showed distinct diffraction rings, further confirming the polycrystalline nature of the material. mdpi.com

In more complex systems like FeNi alloys, electron diffraction is instrumental in distinguishing between different crystallographic structures, such as the L1₀-ordered and A1-disordered (FCC) phases. researchgate.net These different arrangements of iron and nickel atoms at the atomic level have significant implications for the material's magnetic properties. researchgate.net

The information obtained from electron diffraction complements XRD data by providing localized crystallographic information, which is particularly valuable for understanding the structure of nanomaterials and multiphase systems.

Microscopic and Morphological Investigations

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) are indispensable tools for visualizing the nanostructure of materials. TEM provides detailed information on the size, shape, and distribution of nanoparticles, while HRTEM allows for the direct imaging of the atomic lattice.

Studies on nickel tungstate nanoparticles have utilized TEM to reveal nearly spherical shapes with average particle sizes ranging from 15 to 35 nm. core.ac.uk In other preparations, nickel tungstate has been observed as anisotropic hexagonal and tetragonal nanoplates with diameters around 34 nm. bu.edu.eg The dispersion of these nanoparticles, which is crucial for their catalytic activity, can also be assessed using TEM. acs.org For example, TEM images of cobalt-nickel-tungstate nanoparticles showed a predominantly spherical morphology with an average diameter of about 50 nm and excellent dispersion. acs.org

HRTEM goes a step further by providing lattice-resolved images. In NiWO₄ nanoparticles, HRTEM has been used to measure the interplanar spacing ("d" spacing), which corresponds to specific crystallographic planes identified in XRD and SAED patterns. acs.org For instance, a "d" spacing of 0.27 nm has been associated with the (111) plane of NiWO₄. acs.org This level of detail confirms the high crystallinity of the nanoparticles. In Ni-doped tungsten oxide nanogranules, TEM has revealed an organized nanogranular morphology. mdpi.com

The table below presents a summary of morphological and structural details of iron-nickel-oxotungsten compounds as revealed by TEM and HRTEM.

MaterialMorphologyAverage Particle/Grain SizeHRTEM Observations
Nickel Tungstate (NiWO₄) NanoparticlesNearly spherical core.ac.uk15-35 nm core.ac.ukCrystalline lattice fringes with d-spacing of 0.27 nm corresponding to (111) plane. acs.org
Cobalt-Nickel-Tungstate (CNWO) NanoparticlesPredominantly spherical acs.org~50 nm acs.orgExcellent dispersion. acs.org
Ni-doped Tungsten Oxide (WNi-3%)Organized nanogranules mdpi.comNot specifiedConfirms successful doping and nanostructure. mdpi.com
Nickel Tungstate (NiWO₄) NanoplatesAnisotropic hexagonal and tetragonal nanoplates bu.edu.eg~34 nm diameterCrystalline phase confirmed by SAED. bu.edu.eg

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Morphology and Elemental Distribution

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology and topography of materials over a wide range of magnifications. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide information about the elemental composition and distribution within the sample.

In the study of electrodeposited Ni-Fe-W thin films, SEM has been used to observe the surface morphology, revealing smooth, nanocrystalline films with good adherence to the substrate. chalcogen.ro The morphology can be influenced by deposition parameters such as current density. researchgate.net For catalysts, SEM images of Fe and Fe-Ni supported on zirconia have shown that the addition of dopants like La₂O₃ and WO₃ can lead to smaller, more separated, and better-distributed particles. frontiersin.orgnih.gov

EDS analysis is crucial for confirming the presence and distribution of the constituent elements. chalcogen.ro In Ni-Fe-W films, EDS spectra show the presence of nickel, iron, and tungsten. chalcogen.ro Elemental mapping, a feature of modern EDS systems, provides a visual representation of how each element is distributed across the sample's surface. mdpi.combgs.ac.uk For example, in nitrogen-tungsten oxide nanostructures on nickel foam, elemental mapping has shown a uniform distribution of Ni, W, O, and N. mdpi.com Similarly, in Ni-doped tungsten oxide, elemental mapping confirmed the successful and meticulous distribution of W, Ni, and O, indicating that nickel was successfully doped into the WO₃ matrix. mdpi.com

The combination of SEM and EDS is therefore essential for correlating the surface morphology with the elemental composition, which is critical for understanding the structure-property relationships in these complex oxide materials.

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional information about the surface topography of a material at the nanoscale. It is particularly useful for characterizing the surface roughness and grain size of thin films and coatings.

In studies of nickel tungstate thin films, AFM has been employed to investigate their surface topology. researchgate.net The results have shown that the films are composed of nanocrystallites with sizes typically in the range of 20-60 nm. researchgate.net The grain size can be influenced by post-deposition treatments such as annealing. researchgate.net For instance, the grain size of nickel tungstate films was observed to increase to 60-120 nm after annealing. researchgate.net

AFM can also be used to probe local mechanical and electronic properties, although this is less commonly reported for iron-nickel-oxotungsten compounds in the reviewed literature. The primary application of AFM in this context is the detailed characterization of the surface morphology, which complements the information obtained from SEM by providing quantitative data on surface roughness and feature dimensions. In some advanced AFM modes, it is possible to measure atomic-scale friction, as has been demonstrated with tungsten cantilevers on graphite. Furthermore, magnetic force microscopy, an AFM-based technique, has been used to image the magnetic domains in materials like nickel oxide using iron-coated tips. ubc.ca

Mechanistic Investigations and Reactivity Studies of Iron;nickel;oxotungsten Compounds

Electrocatalytic Reaction Mechanisms

The electrocatalytic prowess of iron-nickel-oxotungsten compounds stems from intricate reaction mechanisms that are a subject of ongoing intensive research. These materials have shown significant promise in accelerating key electrochemical reactions, namely the Oxygen Evolution Reaction (OER) and the Oxygen Reduction Reaction (ORR), which are fundamental to various renewable energy technologies.

Oxygen Evolution Reaction (OER) Mechanistic Pathways

The OER is a critical process in water splitting for hydrogen production and in metal-air batteries. It involves a complex four-electron transfer process, and its sluggish kinetics are a major bottleneck. Iron-nickel-oxotungsten-based catalysts have emerged as highly efficient, non-precious metal catalysts for this reaction.

The enhanced catalytic activity of ternary iron-nickel-oxotungsten systems for the OER is largely attributed to the synergistic interplay between the constituent metals. nih.gov The presence of iron, nickel, and tungsten together creates a unique electronic and structural environment that is more favorable for the OER than the individual components.

Several key aspects of this synergism have been identified:

Electronic Structure Modulation : The incorporation of tungsten into the iron-nickel lattice can significantly modify the electronic structure of the active sites. researchgate.net Tungsten's presence can induce a higher degree of hybridization between the nickel 3d and oxygen 2p orbitals, leading to a more favorable electronic configuration for charge transfer during the OER. rsc.org This modulation can also create a highly oxidizing environment that facilitates the generation of active oxo species on both iron and neighboring nickel sites. rsc.org

Formation of Highly Active Heterostructures : The combination of iron, nickel, and tungsten can lead to the formation of heterostructures, such as FeNi layered double hydroxides (LDH) with tungsten doping. researchgate.net These structures can have unique interfacial properties that promote the OER. For instance, the interface between a FeNi alloy and tungsten carbide has been shown to exhibit excellent OER performance. dntb.gov.ua

Identifying the precise active sites and the intermediates formed during the OER is crucial for understanding the reaction mechanism and designing better catalysts. In iron-nickel-oxotungsten systems, several key motifs have been proposed as the primary active centers:

Ni-O-Fe Motifs : There is a growing consensus that Ni-O-Fe motifs are highly active for the OER. rsc.orgrsc.org In these arrangements, iron is believed to be the primary active site, with the neighboring nickel atoms playing a crucial role in providing a stable and conductive support and assisting in the adsorption of reaction intermediates. rsc.orguark.edu The presence of these motifs, even before electrochemical activation, has been linked to enhanced OER performance. rsc.org

FeNi Dual Atom Sites : Atomically dispersed Fe-Ni dual atom sites embedded in a conductive matrix, such as nitrogen-doped carbon, have shown exceptional OER activity. mdpi.combohrium.com In these configurations, the two metal atoms work in concert. Theoretical calculations suggest that intermediates are more likely to adsorb on the nickel site in the presence of an OH ligand bonded to the iron, indicating a cooperative effect that enhances performance. mdpi.com The Fe site is often identified as the active center for the four-electron process, while the Ni site helps to regulate the electronic structure and lower the energy barrier for the rate-determining step. researchgate.net

Role of Oxygen Vacancies : The introduction of tungsten into FeNi-LDH structures can increase the concentration of oxygen vacancies. researchgate.net These vacancies can act as active sites by tailoring the adsorption and activation of reactant molecules and influencing the reaction kinetics. researchgate.net

The OER is generally understood to proceed through a series of proton-coupled electron transfer steps involving intermediates like M-OH, M-O, and M-OOH (where M is a metal active site). nih.gov In the context of FeNi-based catalysts, it is proposed that Fe sites are more readily oxidized and deprotonated, which in turn affects the neighboring Ni sites, making them more favorable for charge transfer during the OER. rsc.org

Kinetic studies, particularly Tafel analysis, are essential for evaluating the performance of OER catalysts. The Tafel slope (b) provides insights into the reaction mechanism and the rate-determining step. A lower Tafel slope generally indicates faster reaction kinetics. acs.org

Iron-nickel-oxotungsten based catalysts have demonstrated impressive kinetics. For instance, FeNi-based catalysts have been reported with Tafel slopes as low as 39 mV/dec, which is significantly better than many other non-precious metal catalysts. researchgate.net In some cases, the incorporation of tungsten has led to even lower Tafel slopes. mdpi.com

CatalystOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
FeNi SAs/NC270- nih.gov
Fe-NiNC-50-54 mdpi.com
FeNi-HPNC-- mdpi.com
W-NiS₀.₅Se₀.₅17141 mdpi.com
Fe₂ (dual-atom site)-- nih.gov
FeNi-WCx DAC237- rsc.org
Fe₂₉Ni₁-P/NF195- osti.gov
FeNiHOF280 (at 1 A/cm²)- nih.gov

This table presents a selection of reported OER performance data for various iron- and nickel-based catalysts, some including tungsten, to illustrate the range of activities and kinetic parameters.

Electrochemical impedance spectroscopy (EIS) is another powerful technique used to probe the reaction kinetics, providing information about charge transfer resistance at the catalyst-electrolyte interface. mdpi.com

The concentration of dopants, including iron and tungsten, plays a critical role in optimizing the OER activity of these materials.

Iron Concentration : In Ni(1-x)FexOyHz systems, an optimal iron content of around 10-30% typically yields the best OER performance. rsc.org At lower concentrations, the highly active iron species enhance the conductivity of the nickel oxide matrix. At higher concentrations, the formation of less conductive FeOOH phases can hinder performance. rsc.org

Tungsten Incorporation : The addition of tungsten can significantly enhance OER activity. For example, tungsten doping in FeNi-based metal-organic frameworks (MOFs) has been shown to lower the overpotential and Tafel slope. researchgate.net Tungsten can create more active sites and modulate the electronic structure for improved kinetics. researchgate.net Tungsten carbide, when used as a support, can also lead to highly active and stable catalysts. mdpi.com For instance, FeNi dual atoms supported on tungsten carbide have demonstrated remarkable OER activity and stability. mdpi.com

Kinetic Studies and Tafel Analysis for OER Performance

Oxygen Reduction Reaction (ORR) Pathways and Bifunctional Activity

While extensively studied for the OER, iron-nickel-oxotungsten compounds also exhibit activity towards the Oxygen Reduction Reaction (ORR), making them promising bifunctional catalysts for applications like rechargeable metal-air batteries. chemrxiv.org The ORR can proceed through either a direct 4-electron pathway, producing water, or a 2-electron pathway, forming hydrogen peroxide. For energy efficiency in fuel cells and metal-air batteries, the 4-electron pathway is preferred.

In FeNi dual-atom catalysts, it has been proposed that the Fe and Ni sites play distinct roles in the ORR and OER. During the ORR, the cleavage of the O-O bond is thought to occur more readily on the Fe sites. nih.gov Density functional theory (DFT) calculations have indicated that in FeNi dual-atom sites, the Fe site acts as the active center facilitating the four-electron reaction pathway, while the Ni site modulates the electronic structure. researchgate.net

The bifunctional activity is often evaluated by the difference between the OER potential at a certain current density (e.g., 10 mA/cm²) and the ORR half-wave potential (ΔE). A smaller ΔE value indicates better bifunctional performance. FeNi-based dual-atom catalysts have shown promising bifunctional activity, making them competitive with precious metal catalysts. bohrium.comnih.gov

Electrochemical Oxidation of Small Molecules

The electrochemical oxidation of small organic molecules is a critical process in energy conversion devices like fuel cells and for the synthesis of value-added chemicals. Iron-nickel-oxotungsten composite materials have been investigated as robust electrocatalysts for these reactions, leveraging the synergistic properties of each component. The primary mechanism involves the generation of high-valent active species, such as Ni(III)OOH, on the catalyst surface, which act as the primary oxidizing agents.

The incorporation of tungsten oxide (WOx) into iron-nickel catalysts serves a bifunctional purpose. researchgate.netnih.gov Tungsten oxides are oxophilic and can activate water molecules at lower potentials, providing a source of hydroxyl (-OH) groups on the catalyst surface. nih.gov These surface-adsorbed hydroxyl radicals are crucial for oxidizing reaction intermediates, particularly carbon monoxide (CO), which can poison the active sites of metallic catalysts. nih.gov This bifunctional mechanism, where one component (Ni/Fe) provides sites for substrate adsorption and initial oxidation and the other (WOx) provides the oxygen source to clean the surface and complete the oxidation cycle, leads to enhanced catalytic activity and stability. researchgate.netnih.gov The presence of iron is known to facilitate charge transfer processes, further boosting the oxidation kinetics. mdpi.com

Research on related systems, such as iron oxide electrodeposited on nickel cobaltite (B72492) (Fe@NiCo₂O₄), demonstrates the effectiveness of combining iron and nickel. These catalysts have shown significant activity in the oxidation of small molecules like urea, ethanol, and ethylene (B1197577) glycol. mdpi.com The addition of Fe₂O₃ enhances the charge transfer step, which is often rate-limiting in the oxidation process on nickel-based oxides. mdpi.com

Electrochemical Oxidation Performance of an Fe-Ni Based Catalyst

The table below shows the current density achieved during the electrochemical oxidation of various small molecules using a modified Fe@NiCo₂O₄ catalyst supported on Nickel Foam (NF) in a 1.0 M NaOH solution.

Fuel (1.0 M Concentration)Current Density (mA cm⁻²)Reference
Urea31.4 mdpi.com
Ethanol27.1 mdpi.com
Ethylene Glycol17.8 mdpi.com

Hydrogen Evolution Reaction (HER) Studies

The hydrogen evolution reaction (HER) is the cathodic half-reaction in electrochemical water splitting, a key technology for producing green hydrogen. Iron-nickel (Fe-Ni) alloys are known active catalysts for HER in alkaline media, but their performance can be significantly enhanced by incorporating oxotungsten (B8612460) species. Tungsten oxide-based materials are noted for their own catalytic activity, stability in various pH conditions, and the ability to have their electronic structure precisely tuned. researchgate.net

The introduction of tungsten, particularly through doping nickel into tungsten oxide (Ni-WOx), has been shown to create highly efficient and stable catalysts for HER. researchgate.net Theoretical and experimental studies reveal that Ni doping regulates the electronic structure of the tungsten oxide, optimizing the Gibbs free energy for hydrogen adsorption (ΔGH*), a key descriptor of HER activity. bohrium.com An optimal level of Ni doping creates a synergistic effect, increasing the number of exposed active sites and lowering the charge transfer resistance. bohrium.com This leads to superior electrocatalytic performance compared to the individual components. These catalysts have demonstrated remarkable activity and stability, even in challenging environments like seawater. researchgate.net

HER Performance of Ni-Doped Tungsten Oxide Catalysts

This table summarizes key performance metrics for the hydrogen evolution reaction on a nickel-doped tungsten oxide catalyst grown on nickel foam (Ni-WOx@NF) in an alkaline seawater electrolyte.

Catalyst SystemMetricValueReference
Optimized Ni-WOx@NFOverpotential @ 10 mA cm⁻²45.69 mV researchgate.net
Long-term StabilityStable over 120 hours researchgate.net
1% Ni-WP₂ NS/CCOverpotential @ 10 mA cm⁻² (in acid)110 mV bohrium.com
Tafel Slope (in acid)65 mV dec⁻¹ bohrium.com

Heterogeneous Catalysis

Hydrogenation Reactions Catalyzed by Iron;Nickel;Oxotungsten Systems

Iron-nickel-oxotungsten systems constitute a promising class of noble-metal-free catalysts for heterogeneous hydrogenation reactions. These reactions are fundamental in the production of fine chemicals, pharmaceuticals, and biofuels. The combination of finely divided metallic nickel, iron, and tungsten oxide on an inert support creates a multifunctional catalyst capable of hydrogenating a variety of unsaturated compounds. google.com

Product Distribution in Furfural (B47365) Hydrogenation

The table shows the product distribution for the hydrogenation of furfural using a Nickel-Tungsten Carbide (Ni-WxC) catalyst in different solvents, highlighting the catalyst's tunable selectivity.

SolventMajor ProductCatalytic ActionReference
Isopropyl Alcohol1,2-PentanediolEnables furan (B31954) ring opening rsc.org
Water/DioxaneFurfural AlcoholSelective hydrogenation of aldehyde group rsc.org

Catalyst Stability and Deactivation Mechanisms under Reaction Conditions

Catalyst stability is a critical factor for industrial applications. Iron and nickel-based catalysts are susceptible to deactivation through several mechanisms, including the sintering of metal particles, coke deposition (carbon formation) on the active surface, and oxidation of the active phase. physchemres.org Sintering, the agglomeration of small metal particles into larger ones at high temperatures, leads to a loss of active surface area. physchemres.org Coke deposition physically blocks access to active sites, inhibiting the reaction.

The incorporation of tungsten oxide into the Fe-Ni catalyst formulation can significantly enhance stability and mitigate deactivation. Studies on related systems, such as nickel-modified tungsten carbide (Ni-WC), have shown that these materials are more resistant to bulk oxidation during high-temperature reactions compared to other systems like nickel-molybdenum (B8610338) carbide. rsc.org The presence of tungsten can also prevent the severe sintering of the active metal particles, helping to maintain their dispersion and activity over extended periods. rsc.org Furthermore, tungsten addition to iron-containing zeolite catalysts has been shown to improve hydrothermal stability, which is crucial for reactions involving water or steam. mdpi.com The strong interaction between the metal components and the tungsten oxide support is believed to be key to preventing the structural degradation of the catalyst under harsh reaction conditions.

In Situ and Operando Characterization for Reaction Monitoring

Understanding the dynamic nature of catalysts under working conditions is essential for designing more efficient and robust materials. In situ and operando characterization techniques, which probe the catalyst during the reaction, are powerful tools for revealing the structure of active sites and elucidating reaction mechanisms. researchgate.netlehigh.edu For complex multi-component systems like iron-nickel-oxotungsten, these methods are indispensable.

Techniques such as operando X-ray Absorption Spectroscopy (XAS) and Raman Spectroscopy are particularly insightful. lehigh.eduacs.org XAS is element-specific, allowing researchers to probe the oxidation state and local coordination environment of each metal (Fe, Ni, W) independently as the reaction proceeds. nih.gov For instance, in studies of Fe-Ni oxide catalysts for the oxygen evolution reaction (OER), operando XAS has revealed that the active catalyst consists of nanoclusters of γ-FeOOH covalently linked to a γ-NiOOH support, which forms in situ under oxidizing potentials. acs.org This structural insight helps explain the synergistic effect between iron and nickel.

Similarly, in situ Raman spectroscopy can monitor the vibrational modes of the metal-oxygen bonds, providing information on the structure of the surface oxides and how they change in response to the reaction environment. lehigh.edu Applying these techniques to iron-nickel-oxotungsten systems allows for the direct observation of how the tungsten oxide component influences the electronic and geometric structure of the Fe-Ni active sites, how adsorbates interact with the surface, and how intermediate species form and transform, thereby providing a rational basis for catalyst improvement. researchgate.net

Computational and Theoretical Approaches to Iron;nickel;oxotungsten Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for investigating the properties of complex materials like iron-nickel-tungsten oxides. By solving the quantum mechanical equations that govern electron behavior, DFT can accurately predict a wide range of material characteristics, from electronic structure to catalytic activity.

DFT calculations are crucial for analyzing the electronic structure of iron-nickel-tungsten oxides, revealing how the combination of these elements influences their properties. Studies show that incorporating tungsten into nickel-iron oxides, or vice versa, leads to significant electronic modulation. For instance, DFT calculations have indicated that tungsten (W) doping can facilitate strong electronic interactions with iron (Fe) sites, enhancing their catalytic activity. pku.edu.cn This is often achieved by altering the d-band center of the transition metal sites, a key factor in determining the strength of interaction with adsorbates.

The introduction of dopants like nickel (Ni) and iron into tungsten oxide modifies the interfacial structure and the material's band gap. researchgate.net This practice, known as band structure engineering, is a powerful strategy for tuning the electronic and optical properties of the material for specific applications. researchgate.netmdpi.com The incorporation of different cations can alter the electron energy levels within the bandgap, directly impacting the material's conductivity and catalytic potential. mdpi.comrsc.orgresearchgate.net DFT allows researchers to predict these changes, providing a roadmap for designing materials with optimized electronic configurations.

Table 1: DFT Findings on Electronic Structure Modulation

SystemKey Finding from DFTEffectReference
W-doped NiFe-Layered Double HydroxidesW(VI) engages in strong electronic interactions with Fe sites.Enhances the intrinsic activity of the iron sites for catalysis. pku.edu.cn
Ni/Fe-doped Tungsten OxideCation doping modifies surface chemical state and band gap value.Improves performance in hydrogen evolution reaction. researchgate.net
V-doped Ni-Fe Oxide (Analogous System)Vanadium incorporation tailors the electronic structure of both Fe³⁺ and Ni³⁺ sites.Promotes the formation of key reaction intermediates. researchgate.net
Ni-doped WO₃Doping causes a displacement of electron energy levels within the bandgap.Changes in the electrical band alignment and electrochromic properties. mdpi.com

A primary application of DFT in catalysis is the calculation of adsorption energies for reaction intermediates and the modeling of entire reaction pathways. For processes like the oxygen evolution reaction (OER), the binding energies of species such as HO, O, and HOO* to the catalyst surface are critical. stanford.eduacs.org DFT calculations reveal that in mixed Ni-Fe oxides, Fe sites can achieve near-optimal adsorption energies for these intermediates, explaining their high activity. stanford.eduacs.org

The introduction of tungsten can further modulate these interactions. DFT studies have shown that tungsten doping can facilitate the adsorption of water molecules and key oxygen-containing intermediates, lowering the energy barriers for crucial reaction steps. pku.edu.cn By comparing the energetics of different potential pathways, researchers can identify the rate-determining step and understand how elemental composition affects it. acs.orgpnas.org For example, calculations on Fe-substituted NiO have shown that the dopant enables stronger binding of OH* and preferentially activates the formation of O*, a key step in oxygen evolution. acs.org This detailed mechanistic insight is vital for engineering more efficient catalysts.

Table 2: Representative Adsorption Energy Insights from DFT

Catalyst SystemReaction IntermediateDFT-Predicted InteractionReference
(Ni,Fe)OOHHO, O, HOOFe sites with Ni neighbors achieve near-optimal binding energies, lowering the OER overpotential. stanford.eduacs.org
W-doped NiFe LDHH₂O, OTungsten doping facilitates the adsorption of these intermediates on Fe active sites. pku.edu.cn
Fe-doped NiOOHFe-substitution allows for stronger binding of OH, overcoming a key barrier in the OER on pure NiO. acs.org
(Ni,Fe)OOHO radicalA synergistic mechanism is proposed where Fe sites generate O radicals and Ni sites catalyze O-O bond formation. pnas.org

To accelerate the search for new catalysts, researchers use DFT to identify "catalytic activity descriptors"—fundamental properties that correlate with catalytic performance. These descriptors can be electronic (e.g., p-band or d-band center), structural (e.g., coordination environment), or compositional. acs.orgresearchgate.net For transition metal oxides, the coordinatively unsaturated metal cation (MCUS) has been identified as a potential surface reactivity descriptor. acs.org Another proposed descriptor, ψ, which is derived from the valence-electron numbers and electronegativities of the active center, has been shown to predict trends in adsorption energies and theoretical overpotentials for various metal oxides. researchgate.net

By calculating these descriptors for different compositions and structures of iron-nickel-tungsten oxides, it is possible to establish clear structure-property relationships. acs.org For instance, DFT can elucidate why certain atomic ratios of Ni to Fe lead to optimal OER activity by correlating the composition to the electronic structure and adsorption energies. nih.gov These predicted relationships guide experimental efforts toward the most promising material compositions, streamlining the discovery process. mdpi.com

Adsorption Energies and Reaction Pathway Modeling on Active Sites

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While DFT is excellent for static energy calculations, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and stability of materials over time. researchgate.net By applying classical mechanics to a system of atoms, MD can simulate material behavior under various conditions, such as changing temperature or applied stress.

For iron-nickel-tungsten oxides, MD simulations provide insight into structural stability, diffusion of atoms within the lattice or at interfaces, and mechanical properties. researchgate.net For example, MD has been used to investigate the interdiffusion between iron and tungsten at an interface, revealing that W atoms are more prone to diffuse into the Fe matrix, a crucial factor for the long-term stability of composite materials. researchgate.net Reactive force fields like ReaxFF can be used within MD to model chemical reactions, such as the oxidation of an iron surface, providing an atomistic view of how an oxide layer forms and affects mechanical properties. aip.org These simulations are essential for predicting how these complex oxides will behave in real-world operating conditions. acs.org

Ab Initio Methods for Fundamental Interactions and Bond Characterization

Ab initio methods, which are derived from first principles without empirical parameters, are employed to achieve a highly accurate understanding of fundamental interactions and chemical bonding. These methods are computationally intensive but provide benchmark data on bond characterization, charge transfer, and interfacial adhesion. frontiersin.org

In the context of iron-nickel-tungsten systems, ab initio calculations can precisely characterize the nature of the bonds between the different metal and oxygen atoms. frontiersin.org For example, studies on related systems have used ab initio DFT to investigate the adsorption of molecules on nickel-iron surfaces, revealing details of charge transfer between the metal atoms and the adsorbate. researchgate.netmdpi.com Such calculations can determine which atoms are more reactive and how charge is redistributed upon bond formation. Furthermore, ab initio methods can calculate the work of separation for metal-oxide interfaces, providing a fundamental measure of adhesion and stability, and can clarify the effect of structural features like oxygen vacancies on these interactions. researchgate.net

Table 3: Examples of Ab Initio Investigations

System StudiedFocus of InvestigationKey InsightReference
O₂ on Ni-Fe-S surfaceAdsorption and BondingShowed electron charge depletion on Ni/Fe and accumulation on the O₂ molecule, indicating charge transfer. Fe sites were found to be more reactive. researchgate.netmdpi.com
Ni-Fe / ZrO₂ InterfaceAdhesion and Interfacial BondingCalculated the work of separation and determined that adhesion depends strongly on the composition and magnetic properties of the interfacial layers. researchgate.net
Liquid Fe with Light ElementsStructural and Bonding PropertiesClarified whether impurity elements are incorporated interstitially or substitutionally into the liquid iron structure. frontiersin.org

Machine Learning and Data-Driven Approaches for Accelerated Material Discovery

The vast compositional space of multi-element compounds like iron-nickel-tungsten oxides makes a purely experimental or traditional computational approach prohibitively slow and expensive. Machine learning (ML) and data-driven methods offer a paradigm shift, enabling accelerated materials discovery. mpg.deacs.org These approaches use algorithms trained on large datasets, often generated by high-throughput DFT calculations, to predict the properties of new, un-synthesized materials. researchgate.net

An effective strategy is the use of a closed-loop "active learning" framework. mpg.dechemistryworld.com In this process, an ML model predicts promising new alloy compositions from a vast search space. nih.gov These candidates are then synthesized and tested or evaluated with high-accuracy DFT calculations. The new data is fed back into the model, improving its predictive accuracy for the next iteration. mpg.de This approach has been successfully used to discover novel iron-nickel-based alloys with targeted properties. mpg.dechemistryworld.com By predicting fundamental characteristics like formation energy and thermodynamic stability, ML can rapidly screen millions of potential compounds, identifying the most promising candidates for further investigation and helping to uncover novel materials that lie outside the scope of traditional chemical intuition. acs.orgresearchgate.net

Advancements in Material Design and Architectures Incorporating Iron;nickel;oxotungsten

Nanostructured Forms of Iron;Nickel;Oxotungsten (B8612460)

The performance of materials based on iron, nickel, and tungsten oxides is intrinsically linked to their structure at the nanoscale. Control over size, shape, and dimensionality is crucial for tuning their chemical and physical properties.

Synthesis and Characterization of Nanoparticles and Nanocrystals

The synthesis of nanoparticles and nanocrystals of iron-nickel-tungsten oxides involves various chemical and physical methods designed to control particle size, composition, and crystallinity. These methods are crucial as the resulting characteristics directly influence the material's performance.

Several synthesis techniques have been successfully employed:

Hydrothermal and Solvothermal Methods : These are common techniques for producing crystalline nanoparticles. For instance, nickel-doped tungsten oxide/reduced graphene oxide (Ni:WO3/rGO) nanocubes have been synthesized using a one-step hydrothermal technique. researchgate.net Similarly, a one-pot hydrothermal reaction has been used to create iron oxide and copper-doped iron oxide nanocomposites. acs.org

Co-precipitation : This method has been used to synthesize iron-doped WO3 nanoplates, allowing for the inclusion of Fe ions into the monoclinic structure of WO3. researchgate.net

Microwave Irradiation : Nickel-iron bimetallic oxide nanoparticles have been synthesized in ethylene (B1197577) glycol using a microwave-assisted process. This method allows for rapid heating and uniform nucleation, resulting in nanoparticles with an average size of around 30 nm. researchgate.net

Arc Discharge : This physical method has been utilized to prepare iron-doped tungsten oxide nanorods with diameters of 20–30 nm. researchgate.net

Electrodeposition : A one-step electrodeposition process has been employed to fabricate nickel-doped tungsten oxide (W–Ni) thin films, where doping levels can be systematically varied. mdpi.com

Characterization of these nanoparticles is essential to understand their structure-property relationships. Standard techniques include X-ray diffraction (XRD) to confirm the crystal structure and phase purity, transmission electron microscopy (TEM) and scanning electron microscopy (SEM) to analyze morphology and size, and various spectroscopic methods like energy-dispersive X-ray spectroscopy (EDS) and X-ray photoelectron spectroscopy (XPS) to determine the elemental composition and oxidation states. researchgate.netresearchgate.netmdpi.com

NanostructureSynthesis MethodKey CharacteristicsReference
Iron-doped Tungsten Oxide NanorodsArc DischargeDiameter: 20-30 nm; Length: 60-2000 nm researchgate.net
Nickel-Iron Bimetallic Oxide NanoparticlesMicrowave IrradiationAverage size: ~30 nm researchgate.net
Iron-doped WO3 NanoplatesCo-precipitationSuccessful doping of Fe into monoclinic WO3 structure researchgate.net
Nickel-doped Tungsten Oxide Thin FilmsElectrodepositionNanogranular surface with controllable porosity mdpi.com

Fabrication of Nanosheets and Layered Double Hydroxides (LDHs)

Two-dimensional (2D) nanostructures like nanosheets and layered double hydroxides (LDHs) offer a high surface-area-to-volume ratio, which is highly advantageous for applications in catalysis and energy storage.

Nanosheets : The fabrication of nanosheets containing iron, nickel, and tungsten has been achieved through methods like hydrothermal growth followed by nitridation. This process was used to create nickel-modulated ternary iron tungsten nitride (Ni-FeWN2) nanosheets. worldscientific.com Another approach is liquid exfoliation, which has been used to produce conductive tungsten oxide nanosheets. researchgate.net These 2D structures provide a large number of exposed active sites. For example, Ni-FeWN2 nanosheets demonstrated high electrocatalytic activity for the oxygen evolution reaction (OER). worldscientific.com

Layered Double Hydroxides (LDHs) : LDHs are a class of ionic lamellar compounds. A facile and scalable water bath reaction has been developed to directly grow ultrathin tungsten-doped nickel iron LDH (Ni-Fe-W LDH) nanosheets on a nickel foam substrate. rsc.org These nanosheets are composed of tiny nanoparticles (2 to 6 nanometers in size) and create a unique open porous structure. rsc.org The incorporation of tungsten into the Ni-Fe LDH structure was found to enhance conductivity and create abundant active sites, significantly boosting OER performance. rsc.org

2D NanostructureFabrication MethodKey FeaturesApplicationReference
Ni-FeWN2 NanosheetsHydrothermal growth & NitridingHigh stability and activityOxygen Evolution Reaction (OER) worldscientific.com
Ni-Fe-W LDH NanosheetsWater Bath ReactionUltrathin, porous, composed of 2-6 nm nanoparticlesOxygen Evolution Reaction (OER) rsc.org

Design of Core-Shell and Heterostructured Architectures

Core-shell and heterostructured designs are advanced architectural strategies that create multifunctional materials by combining different components at the nanoscale. These structures can protect the core material, enhance charge separation, and create synergistic effects at the interface.

Core-Shell Structures : In this design, a core nanoparticle is coated with a shell of a different material. This architecture can passivate surface trap states and protect the core from the environment. nanoshel.com A magnetically separable core-shell nanocatalyst featuring an iron oxide core and a nickel shell (IO@Ni) has been synthesized. rsc.org This was achieved through a one-pot reduction of Ni2+ ions in the presence of iron oxide. rsc.org Similarly, core-shell nanowires of cerium oxide on tungsten oxide have been fabricated via a two-step aerosol assisted chemical vapor deposition (AACVD) process. mdpi.com The properties of these composites depend heavily on the materials used for the core and shell. nanoshel.com

Heterostructures : Heterostructures involve creating an interface between two different materials. A tungsten oxide decorating-regulated iron-nickel oxide heterostructure has been reported as an effective electrocatalyst. dntb.gov.ua In another example, yolk-shell-shaped WO3/BiVO4 heterojunctions were designed, which, after the addition of a Fe-Ni co-catalyst, showed significantly enhanced photoelectrochemical performance. nih.gov These interfaces are crucial for promoting charge transfer and providing active sites for catalytic reactions.

Composite Materials with Iron;Nickel;Oxotungsten as Active Component

To further enhance the functionality and stability of iron-nickel-tungsten oxide nanostructures, they are often integrated into larger composite systems. This involves combining them with conductive supports or other functional oxides.

Integration with Carbonaceous Support Materials (e.g., Graphene, Carbon Nanotubes)

Carbonaceous materials like graphene and carbon nanotubes are excellent support materials due to their high surface area, superior electrical conductivity, and chemical stability.

When iron-nickel-tungsten oxides are anchored onto these supports, several benefits are realized. The carbon matrix prevents the agglomeration of the nanoparticles, ensuring a high number of accessible active sites. It also provides an efficient pathway for electron transport, which is critical for electrochemical applications.

For example, a nanocomposite of nickel-doped tungsten oxide nanocubes coated on reduced graphene oxide (rGO) sheets (6%Ni:WO3/rGO) was synthesized hydrothermally. researchgate.net This composite exhibited significantly enhanced specific capacitance compared to the undoped or unsupported counterparts, making it a promising electrode material for supercapacitors. researchgate.net Another study reported on a nickel nanoparticle-decorated reduced graphene oxide/WO3 nanocomposite (Ni@rGO/WO3) that showed improved gas sensing capabilities for detecting gases like NO2 and acetone. nih.govbeilstein-journals.org The integration with rGO provides a mechanically durable and economically feasible sensor material. beilstein-journals.org Furthermore, iron and vanadium co-doped tungsten oxide nanostructures have been anchored on graphitic carbon nitride (g-C3N4) sheets, another carbon-based material, to create novel electrodes for supercapacitors. rsc.org

Hybrid Systems with Other Transition Metal Oxides/Hydroxides

Creating hybrid systems by combining iron-nickel-tungsten oxides with other transition metal oxides or hydroxides (TMOs/TMHs) is a powerful strategy to tune the material's electronic structure and catalytic activity. researchgate.net The interface between different oxides in a heterojunction can facilitate charge separation and create synergistic catalytic effects. dntb.gov.ua

Examples of such hybrid systems include:

Iron oxide-doped WO3 : Thin films of iron oxide-doped WO3 have demonstrated improved sensing performance for gases like NO2. beilstein-journals.org

WO3/BiVO4 with Fe-Ni Co-catalyst : Yolk-shell heterostructures of WO3 and bismuth vanadate (B1173111) (BiVO4) showed a dramatic increase in photocurrent density for photoelectrochemical water splitting when a Fe-Ni co-catalyst was added. nih.gov

Tungsten oxide-regulated iron-nickel oxide : Heterostructures where tungsten oxide decorates an iron-nickel oxide have been investigated as efficient electrocatalysts for the oxygen evolution reaction. dntb.gov.ua

These hybrid systems leverage the unique properties of each component. Transition metal oxides like those of cobalt, manganese, and vanadium are well-studied for their catalytic activities and can be combined with the iron-nickel-tungsten system to create multifunctional materials for a wide range of applications. dntb.gov.uaresearchgate.netcambridge.org

Surface Engineering and Interface Chemistry for Enhanced Performance

The performance of materials derived from the iron-nickel-oxotungsten system is critically dependent on their surface characteristics and the chemical interactions at their interfaces. Surface engineering and the precise control of interface chemistry are pivotal strategies for tailoring the material's properties to meet the demands of advanced applications, such as in catalysis, energy storage, and electronics. nanografi.com These modifications aim to enhance functionality, durability, and efficiency without altering the bulk properties of the material. nanografi.com

Surface modification techniques can range from the application of protective coatings to the introduction of dopants that alter the electronic structure. acs.orgmdpi.com The goal is to create a surface with optimized properties, such as enhanced catalytic activity, improved corrosion resistance, or better interfacial stability with other materials. nanografi.comlaserbond.com

Surface Modification for Performance Enhancement

A primary strategy for enhancing the performance of complex oxide materials involves the application of thin surface coatings. Tungsten oxide, for example, is utilized as a protective inorganic coating on nickel-rich cathode materials for lithium-ion batteries. acs.orgnih.gov This surface modification is achieved through methods like a sol-gel process followed by heat treatment, where a precursor such as ammonium (B1175870) tungstate (B81510) is deposited onto the active material. acs.org

The resulting tungsten oxide layer, while not always crystalline, provides significant benefits. acs.org It helps to mitigate degradation effects at the particle surface, such as particle cracking, and improves thermal and structural stability, especially in the presence of an electrolyte. acs.orgnih.gov This leads to a remarkable improvement in electrochemical performance, including enhanced capacity retention over extended charge-discharge cycles. acs.org

Another approach is doping, where small amounts of one element are introduced into the crystal lattice of another. Nickel-doping of tungsten oxide (WO₃) thin films has been shown to significantly enhance their electrochromic performance. mdpi.com Techniques like one-step electrodeposition can be used to create nanostructured films where the nickel dopant modifies the crystal structure and surface morphology. mdpi.com The resulting porous, nanogranular structure increases the number of reactive sites and facilitates ion diffusion, leading to superior optical modulation and coloration efficiency. mdpi.com

The table below summarizes findings from studies on surface-modified oxide materials.

Base MaterialSurface ModificationTechniqueKey Performance Enhancement
LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM-811)Tungsten Oxide CoatingSol-gel & AnnealingImproved capacity retention (80% after >800 cycles) and thermal stability. acs.orgnih.gov
Tungsten Oxide (WO₃)Nickel Doping (3 wt.%)ElectrodepositionEnhanced optical modulation (81.90%) and coloration efficiency (75.12 cm²/C). mdpi.com
Single-Crystal LiNi₀.₆Co₀.₂Mn₀.₂O₂WO₃ CoatingCalcinationEnhanced structural stability and lithium-ion diffusion kinetics. nih.gov
Anodized WO₃Iron Doping & Fe₃O₄/FeWO₄ FormationHydrothermal TreatmentDoubled photocurrent for water oxidation and long-term stability. acs.org

Interface Chemistry and Electronic Structure

The chemical and electronic interactions at the interface between different components of the material are fundamental to its function. In heterogeneous catalysts, for example, charge transfer across the interface can alter the adsorption and desorption behavior of reactants, directly influencing catalytic activity. oaepublish.comdicp.ac.cn

In Fe-Ni based systems, the interface between the metallic alloy and its oxide layer is crucial. Studies on the oxidation of FeNi alloys show that iron tends to segregate to the surface, forming an iron-oxide layer over an interfacial FeNi oxide with a spinel structure. rsc.org The magnetic properties and domain morphology of this oxide-metal heterostructure are highly dependent on the crystal structure of the underlying alloy. rsc.org This demonstrates a principle for engineering magnetic properties through controlling the interface structure and chemistry. rsc.org

Similarly, creating atomic-level interfaces can dramatically boost catalytic performance. In Fe-doped Nickel(II) hydroxide (B78521) (Ni(OH)₂), designing a structure where iron atoms are agglomerated at the interface, rather than being homogeneously distributed, can optimize the electronic structure of adjacent nickel sites. rsc.orgresearchgate.net This tailored interface enhances the oxygen evolution reaction (OER) activity, a key process in water splitting. rsc.orgresearchgate.netstanford.edu Theoretical calculations and experimental results confirm that the strong electronic interactions at these engineered Ni/γ-Fe₂O₃ or Fe/Ni(OH)₂ interfaces are responsible for the heightened catalytic activity. oaepublish.comrsc.orgstanford.edu

Research findings on the impact of interface chemistry are detailed below.

SystemInterfaceKey FindingImplication for Performance
FeNi Alloy/Fe-Oxidefcc/bcc alloy with Fe₃O₄ surface layerMagnetic coupling (antiferromagnetic on fcc, ferromagnetic on bcc) is dependent on the alloy's crystal structure. rsc.orgPotential for engineering magnetic junctions in spintronic devices. rsc.org
Fe-doped Ni(OH)₂Ni/Fe atomic interfaceInterfacial Fe atoms optimize the electronic structure of adjacent Ni sites. rsc.orgresearchgate.netSignificant enhancement in oxygen evolution reaction (OER) catalytic performance. rsc.orgresearchgate.net
Ni/γ-Fe₂O₃Nanoparticle interfaceStrong electronic interactions at the interface lead to good HER catalytic activity. oaepublish.comDesign of efficient and robust hydrogen evolution reaction (HER) electrocatalysts. oaepublish.com
Pt/Sn-doped TiO₂Metal/Doped-OxideCO adsorption at Pt sites triggers reverse oxygen spillover from the support. tsinghua.edu.cnEnhanced low-temperature CO oxidation activity. tsinghua.edu.cn

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on iron-nickel alloys for sustainable energy?

  • Methodological Answer : Align novelty with unexplored alloy compositions (e.g., FeNi₃W) and relevance with SDG 7 (Affordable Energy). Address ethical considerations in sourcing conflict-free metals .

Q. What role do ligand field parameters play in tuning the magnetic properties of oxotungsten(IV) complexes?

  • Methodological Answer : Calculate ligand field splitting (Δ₀) from electronic spectra and correlate with magnetic susceptibility (μeff = 1.20–2.82 B.M.). Use angular overlap model (AOM) to predict spin states for ligand substitution studies .

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